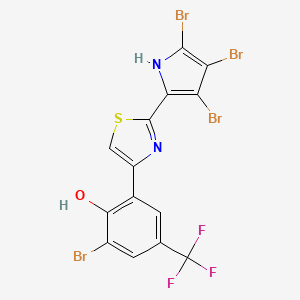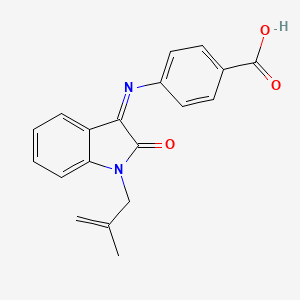![molecular formula C21H21N3S B12374733 (1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine is a complex organic compound with a unique structure that includes a benzothiophene moiety, a pyrazole ring, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling Reactions: The final step involves coupling the benzothiophene and pyrazole intermediates with an ethanamine derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, particularly at the benzothiophene moiety.
Reduction: Reduction reactions can target the pyrazole ring or the ethanamine backbone, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents, and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its unique structure.
Materials Science: The compound’s structural features make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine: shares similarities with other compounds containing benzothiophene or pyrazole moieties.
Examples: Compounds like 1-(4-fluorophenyl)piperazine and other benzothiophene derivatives.
Uniqueness
- The unique combination of benzothiophene and pyrazole rings in this compound sets it apart from other similar compounds.
- This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C21H21N3S/c1-15(17-7-5-8-18(13-17)24-12-6-11-22-24)23-16(2)20-14-25-21-10-4-3-9-19(20)21/h3-16,23H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
ATZZDUROECFBCD-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N2C=CC=N2)N[C@@H](C)C3=CSC4=CC=CC=C43 |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC(C)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


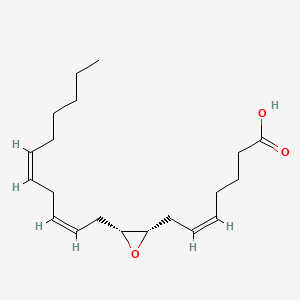
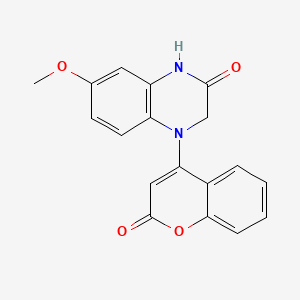
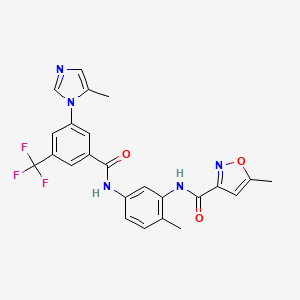
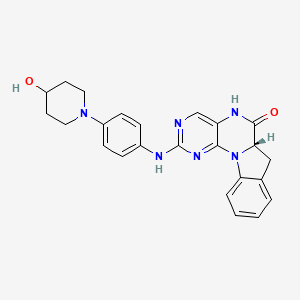
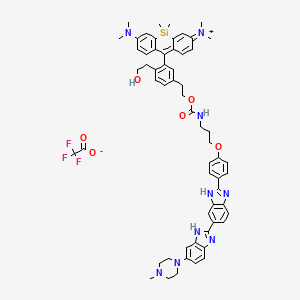
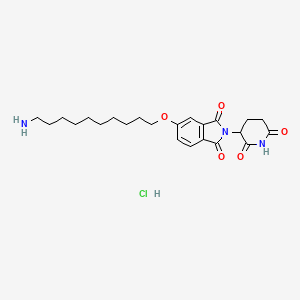
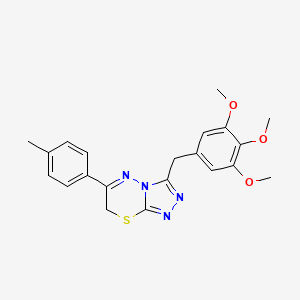
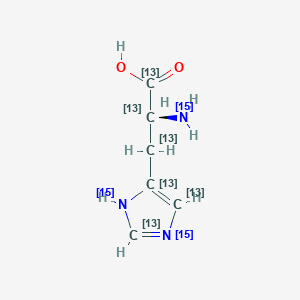
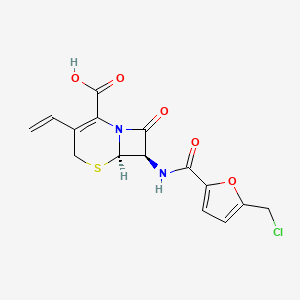

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
